![molecular formula C10H5BrF3N B2888517 5-Bromo-3-(trifluoromethyl)quinoline CAS No. 1239462-41-9](/img/structure/B2888517.png)
5-Bromo-3-(trifluoromethyl)quinoline
Overview
Description
5-Bromo-3-(trifluoromethyl)quinoline is a chemical compound with the CAS Number: 1239462-41-9 . It has a molecular weight of 276.06 . It is a solid substance that should be stored in a dry room at normal temperature .
Molecular Structure Analysis
The linear formula of 5-Bromo-3-(trifluoromethyl)quinoline is C10H5BrF3N . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
5-Bromo-3-(trifluoromethyl)quinoline is a solid substance . It should be stored in a dry room at normal temperature .
Scientific Research Applications
Synthesis of Fluorinated Quinolines
Fluorinated quinolines, including 5-Bromo-3-(trifluoromethyl)quinoline, are synthesized using a variety of methods . These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Functionalization of Polyfluorinated Quinolines
5-Bromo-3-(trifluoromethyl)quinoline can be used in novel approaches to functionalize polyfluorinated quinolines . This includes nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Antibacterial Activity
Quinolines, including fluorinated ones, are known to exhibit antibacterial activity . Fluoroquinolones, a family of drugs that includes 5-Bromo-3-(trifluoromethyl)quinoline, have a broad spectrum of antibacterial activity .
Antineoplastic Activity
Fluorinated quinolines, such as 5-Bromo-3-(trifluoromethyl)quinoline, have shown potential as antineoplastic (anti-cancer) agents . They have been found to inhibit various enzymes, contributing to their antineoplastic activity .
Antiviral Activity
Fluorinated quinolines, including 5-Bromo-3-(trifluoromethyl)quinoline, have demonstrated antiviral activities . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .
Use in Agriculture and Liquid Crystals
A number of fluorinated quinolines, including 5-Bromo-3-(trifluoromethyl)quinoline, have found application in agriculture . They are also used as components for liquid crystals .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group (-cf3) can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, could be involved . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The presence of the trifluoromethyl group (-cf3) has been associated with enhanced biological activity of compounds .
Action Environment
The sm coupling reaction, which could be involved in the compound’s action, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-2-1-3-9-7(8)4-6(5-15-9)10(12,13)14/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFCVOSRMUVIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C(F)(F)F)C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(trifluoromethyl)quinoline |
Synthesis routes and methods
Procedure details
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